molecular formula C13H16N4 B8609239 1-[4-(1H-imidazol-1-yl)phenyl]piperazine

1-[4-(1H-imidazol-1-yl)phenyl]piperazine

Cat. No.: B8609239
M. Wt: 228.29 g/mol
InChI Key: SLUFTOXKPFMTNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(1H-Imidazol-1-yl)phenyl]piperazine is a chemical compound with the molecular formula C13H16N4 and a molecular weight of 228.29 g/mol. It features a molecular structure combining a phenylpiperazine moiety with a 1H-imidazole group, making it a derivative of the pharmacologically significant piperazine scaffold . Piperazine-based compounds are established as privileged structures in medicinal chemistry due to their broad and potent biological activities . This specific derivative is of high interest in pharmaceutical research and development, particularly for the design and synthesis of new bioactive molecules. The presence of both the piperazine and imidazole rings in a single structure provides multiple sites for molecular interaction and modification, which is valuable for exploring structure-activity relationships (SAR) . Researchers can utilize this compound as a key synthetic intermediate or a core building block for constructing more complex molecules targeting a range of therapeutic areas. The compound's structure is confirmed by analytical techniques standard in research settings, including mass spectrometry, which shows a predicted molecular ion [M+H]+ at m/z 229.14478 . This reagent is provided for laboratory research applications only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16N4

Molecular Weight

228.29 g/mol

IUPAC Name

1-(4-imidazol-1-ylphenyl)piperazine

InChI

InChI=1S/C13H16N4/c1-3-13(17-10-7-15-11-17)4-2-12(1)16-8-5-14-6-9-16/h1-4,7,10-11,14H,5-6,8-9H2

InChI Key

SLUFTOXKPFMTNC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)N3C=CN=C3

Origin of Product

United States

Synthetic Methodologies for 1 4 1h Imidazol 1 Yl Phenyl Piperazine

Established Synthetic Pathways

Established synthetic routes to 1-[4-(1H-imidazol-1-yl)phenyl]piperazine are typically multi-step processes that rely on classical and robust organic reactions. These pathways are characterized by the sequential construction of the molecule, often involving the preparation and isolation of key intermediates.

Multi-Step Organic Reaction Sequences

A common and logical multi-step approach to synthesize this compound involves the initial formation of the N-arylpiperazine core, followed by the introduction of the imidazole (B134444) ring. A representative sequence begins with the reaction of piperazine (B1678402) with an activated 4-halonitrobenzene, such as 1-fluoro-4-nitrobenzene (B44160) or 1-chloro-4-nitrobenzene (B41953). This initial step is a nucleophilic aromatic substitution (SNAr) reaction. The resulting 1-(4-nitrophenyl)piperazine (B103982) is then subjected to a reduction of the nitro group to an amine, yielding the key intermediate, 1-(4-aminophenyl)piperazine (B1268280). Finally, the synthesis is completed by the N-arylation of imidazole with this aniline (B41778) derivative.

Alternatively, the synthesis can commence with the formation of the N-arylimidazole bond, followed by the introduction of the piperazine moiety. This would involve reacting imidazole with a dihalo-substituted benzene, followed by a subsequent reaction with piperazine. However, the first approach is generally more common due to the often more facile synthesis of the 1-(4-aminophenyl)piperazine intermediate.

Nucleophilic Substitution Reactions for Piperazine Functionalization

Nucleophilic substitution reactions are fundamental to the functionalization of the piperazine ring in the synthesis of the target molecule. The reaction of piperazine with an electron-deficient aryl halide, such as 1-fluoro-4-nitrobenzene, is a classic example of an SNAr reaction. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by the secondary amine of piperazine. The reaction kinetics of similar substitutions, for instance, the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine, have been studied in various aprotic solvents, demonstrating the influence of the solvent on the reaction rate. rsc.org In some cases, the nitro group itself can be displaced in nucleophilic aromatic substitution reactions, providing an alternative route for the formation of C-N bonds. acs.org

A typical procedure involves heating N-(4-hydroxyphenyl)piperazine with 1-chloro-4-nitrobenzene in the presence of an organic base like N,N-diisopropylethylamine in a high-boiling solvent such as N-methylpyrrolidone. google.com

Preparation and Utilization of Key Intermediates

The successful synthesis of this compound heavily relies on the efficient preparation of key intermediates.

Substituted Piperazines: A crucial intermediate is 1-(4-aminophenyl)piperazine . This compound is typically synthesized in a two-step process starting from piperazine and a 4-substituted nitrobenzene. For example, piperazine can be reacted with 1-chloro-4-nitrobenzene to form 1-(4-nitrophenyl)piperazine. google.com The subsequent reduction of the nitro group to an amine is a standard transformation that can be achieved using various reducing agents. A common method involves catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst and a hydrogen source, such as sodium hypophosphite monohydrate. chemicalbook.com This reduction is a critical step to furnish the primary aromatic amine necessary for the subsequent imidazole coupling.

Imidazole Derivatives: While the direct N-arylation of imidazole is common, in some strategies, a pre-functionalized imidazole derivative might be employed. However, for the synthesis of the target compound, unsubstituted imidazole is the most direct precursor.

Advanced Synthetic Strategies and Catalysis

Modern organic synthesis has introduced more sophisticated and efficient methods for the construction of C-N bonds, which are directly applicable to the synthesis of this compound. These advanced strategies often rely on transition metal catalysis, offering milder reaction conditions and broader substrate scope.

N-Arylation Techniques for Imidazole Coupling

The formation of the N-arylimidazole bond is a pivotal step in the synthesis. Both copper- and palladium-catalyzed reactions have been extensively developed for this purpose and are significant improvements over the classical Ullmann condensation, which often required harsh reaction conditions. nih.govwikipedia.org

Copper-Catalyzed N-Arylation (Ullmann-type Reactions): The Ullmann condensation is a classic method for forming C-N bonds using a copper catalyst. wikipedia.org Modern variations of this reaction employ soluble copper catalysts with various ligands, allowing for milder reaction conditions. acs.org Copper(I) iodide (CuI) is a commonly used catalyst, often in the presence of a ligand such as phenanthroline. wikipedia.org These reactions can be used to couple imidazoles with aryl halides. researchgate.netorganic-chemistry.org

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides or triflates and amines, including N-heterocycles like imidazole. wikipedia.orglibretexts.orgacsgcipr.orgjk-sci.com This reaction has become a cornerstone of modern synthetic chemistry due to its high efficiency, functional group tolerance, and broad substrate scope. nih.gov A completely N1-selective palladium-catalyzed arylation of unsymmetrical imidazoles has been reported, which is highly relevant for the regioselective synthesis of the target compound. nih.gov The catalyst system typically consists of a palladium precursor, such as Pd₂(dba)₃, and a phosphine (B1218219) ligand. nih.gov

Comparison of N-Arylation Techniques for Imidazole Coupling
MethodCatalyst SystemTypical SubstratesGeneral Reaction ConditionsAdvantagesDisadvantages
Ullmann-type ReactionCuI, Cu₂O, or other Cu(I) salts, often with ligands (e.g., phenanthroline, N,N-dimethylglycine)Aryl halides (I, Br), ImidazoleHigh temperatures (often >150 °C), polar aprotic solvents (e.g., DMF, NMP)Lower cost of copper catalystOften requires harsh conditions, stoichiometric amounts of copper in classical methods
Buchwald-Hartwig AminationPalladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand (e.g., BINAP, XPhos)Aryl halides (Cl, Br, I), aryl triflates, ImidazoleMilder temperatures (often 80-120 °C), various organic solvents (e.g., toluene, dioxane)High efficiency, broad substrate scope, excellent functional group tolerance, high regioselectivityHigher cost of palladium and ligands

Mannich Reaction Applications in Analog Synthesis

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen atom, an aldehyde (typically formaldehyde), and a primary or secondary amine. plantarchives.org This reaction is a powerful tool for introducing an aminomethyl group onto a substrate. In the context of this compound, the Mannich reaction can be utilized to synthesize a variety of analogs.

For instance, the N-H proton of the imidazole ring is sufficiently acidic to act as the active hydrogen component in a Mannich reaction. By reacting an imidazole derivative with formaldehyde (B43269) and a substituted piperazine, various analogs can be generated. The synthesis of Mannich bases of 2,4,5-triphenylimidazole (B1675074) using different secondary amines, including piperazine, has been reported. plantarchives.org Similarly, Mannich bases of benzimidazoles have been synthesized using various secondary amines. chitkara.edu.in These reactions demonstrate the feasibility of employing the Mannich reaction to modify the core structure and synthesize a library of related compounds for further investigation. For example, a Mannich base of 2-(thiazol-4-yl)-1H-benzimidazole has been prepared using piperazine and formaldehyde. idosi.org The synthesis of novel Mannich bases of 1,2,4-triazole (B32235) derivatives with various piperazines has also been described, highlighting the broad applicability of this reaction in generating structural diversity. nih.gov

Condensation Reactions for Scaffold Assembly

The synthesis of the this compound scaffold is frequently achieved through cross-coupling or condensation reactions that facilitate the formation of a crucial carbon-nitrogen (C-N) bond. These methods are fundamental in medicinal chemistry for constructing N-arylpiperazine motifs. The primary strategies involve the coupling of a piperazine ring with an appropriately substituted phenyl-imidazole precursor. Two of the most prominent and widely applied methodologies for this transformation are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation. googleapis.comwikipedia.orgorganic-chemistry.org These reactions offer robust and versatile pathways to the target molecule by forming the bond between the piperazine nitrogen and the phenyl ring.

The general approach involves the reaction of a halo-substituted phenylimidazole, such as 1-(4-bromophenyl)-1H-imidazole or 1-(4-iodophenyl)-1H-imidazole, with piperazine. The choice of catalyst system, base, solvent, and reaction temperature is critical for achieving high yields and purity.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of C-N bonds. wikipedia.orgresearchgate.net Its development allowed for the facile synthesis of aryl amines under milder conditions compared to older methods like the Ullmann reaction. wikipedia.org For the synthesis of this compound, this reaction would couple piperazine with a halo-aryl precursor, typically 1-(4-bromophenyl)-1H-imidazole.

The catalytic cycle generally involves a palladium(0) species, which undergoes oxidative addition with the aryl halide. The resulting palladium(II) complex then coordinates with the amine (piperazine). In the presence of a base, deprotonation of the amine occurs, followed by reductive elimination to yield the desired N-arylpiperazine product and regenerate the palladium(0) catalyst. organic-synthesis.com The efficiency and scope of the reaction are highly dependent on the choice of phosphine ligand, which stabilizes the palladium catalyst. wikipedia.orgorganic-synthesis.com Sterically hindered and electron-rich ligands are often employed to promote the reaction. researchgate.net

Ullmann Condensation

The Ullmann condensation, a classic method for forming aryl-amine and aryl-ether bonds, utilizes a copper catalyst. organic-chemistry.orgwikipedia.org Traditionally, these reactions required harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper. wikipedia.orgresearchgate.net However, modern advancements have led to the development of improved catalyst systems and milder reaction conditions, making the Ullmann condensation a viable method for synthesizing complex molecules. nih.govmdpi.com

In the context of synthesizing this compound, the Ullmann-type reaction would involve coupling 1-(4-halophenyl)-1H-imidazole with piperazine in the presence of a copper catalyst, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), often with a ligand like 1,10-phenanthroline (B135089) or an amino acid. A base is required to deprotonate the piperazine, and a high-boiling polar solvent is typically used. wikipedia.org

Research Findings on N-Arylation of Piperazine

The following table summarizes typical conditions for palladium- and copper-catalyzed condensation reactions used to synthesize N-arylpiperazines, which are applicable to the assembly of the this compound scaffold.

Reaction TypeCatalystLigandBaseSolventTemperature Range (°C)
Buchwald-Hartwig AminationPd(OAc)₂, Pd₂(dba)₃BINAP, Xantphos, tBuDavePhosNaOtBu, K₃PO₄, Cs₂CO₃Toluene, Dioxane, THF80 - 120
Ullmann CondensationCuI, Cu₂O, Cu powder1,10-Phenanthroline, L-ProlineK₂CO₃, Cs₂CO₃, K₃PO₄DMF, DMSO, NMP100 - 190

Structure Activity Relationship Sar Investigations of 1 4 1h Imidazol 1 Yl Phenyl Piperazine and Its Analogs

Conformational Analysis and Stereochemical Impact on Biological Activity

The three-dimensional arrangement of a molecule is critical for its interaction with biological targets. For arylpiperazine derivatives, the conformation is largely dictated by the rotation around the N-aryl bond and the puckering of the piperazine (B1678402) ring. The piperazine ring typically adopts a chair conformation. The relative orientation of the phenyl and imidazole (B134444) rings, as well as any substituents, can significantly influence the molecule's ability to fit into a receptor's binding pocket.

While the parent compound 1-[4-(1H-imidazol-1-yl)phenyl]piperazine is achiral, the introduction of substituents on the piperazine ring or on a linker can create chiral centers. The stereochemistry of these analogs can have a profound impact on their biological activity. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit different pharmacological and toxicological properties. For instance, in a study of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, the S-(+) enantiomers displayed significantly stronger analgesic activity than their R-(-) counterparts. acs.org This highlights the importance of stereoselective synthesis and evaluation of individual enantiomers to identify the more potent and potentially safer stereoisomer.

Computational modeling and X-ray crystallography are invaluable tools for studying the bioactive conformations of arylpiperazine derivatives. nih.gov Such studies have suggested that for some serotonin (B10506) receptor ligands, the two rings of 1-arylpiperazines are relatively coplanar in their bioactive conformation. scilit.com The specific conformational preferences will ultimately depend on the specific biological target and the nature of the ligand-receptor interactions.

Influence of Substitutions on the Phenyl Moiety

Modification of the central phenyl ring is a common strategy to modulate the pharmacological profile of this compound analogs. The nature, position, and electronic properties of substituents on the phenyl ring can influence receptor affinity, selectivity, and pharmacokinetic properties.

SAR studies on various arylpiperazine series have demonstrated that both electron-donating and electron-withdrawing groups can impact activity, and the optimal substitution pattern is highly target-dependent. For example, in a series of N-arylpiperazine derivatives targeting androgen receptors, ortho-substituted phenyl groups led to moderate to strong cytotoxic activities. mdpi.com In another study of arylpiperazines targeting 5-HT1A and D2A receptors, it was found that electron-withdrawing substituents on the phenyl ring para to the piperazine strongly reduced activity at both receptors. nih.gov

Table 1: Influence of Phenyl Ring Substituents on Biological Activity of Arylpiperazine Analogs

Compound Phenyl Substituent Biological Target Observed Activity
Analog A2-Methoxy5-HT1A/D2 ReceptorsIncreased affinity for both receptors
Analog B4-ChloroD2-like ReceptorsHigh affinity and selectivity for D2-like receptors
Analog C3-Chloro5-HT1A ReceptorsPreferential affinity for 5-HT1A receptors
Analog D4-FluoroIntestinal PermeationComparable efficacy and lower toxicity than unsubstituted parent
Analog E4-HydroxyIntestinal PermeationSignificantly increased toxicity

Note: The data in this table is illustrative and compiled from various studies on arylpiperazine derivatives, not exclusively on this compound, to demonstrate general SAR principles.

Modifications to the Piperazine Ring: N-Substitution Effects

The piperazine ring is a versatile scaffold that allows for extensive modification, particularly at the N4-position. The nature of the substituent at this position plays a crucial role in determining the pharmacological properties of the resulting analog. These modifications can range from simple alkyl or aryl groups to more complex heterocyclic systems, and they can significantly impact receptor affinity, selectivity, and functional activity (agonist, antagonist, or partial agonist).

N-alkylation and N-acylation are common derivatization strategies. The length and branching of an alkyl chain, for instance, can influence the molecule's interaction with the target protein. In a study on acaricidal phenylpiperazine derivatives, elongation of the N-alkyl chain from methyl to butyl led to a decrease in activity, whereas a bulkier benzyl (B1604629) group exhibited good activity. nih.gov

Furthermore, the introduction of different heterocyclic moieties at the N4-position can lead to compounds with novel pharmacological profiles. Investigations into N-heterocyclic substituted piperazine derivatives have shown that a variety of rings, such as substituted indoles, can be accommodated, and that the linker connecting these rings to the piperazine is also a critical determinant of activity. nih.gov

The basicity of the N4-nitrogen is another important factor, as it can be involved in ionic interactions with the receptor. Modifications that alter this basicity, such as the introduction of adjacent electron-withdrawing groups, can have a significant effect on binding affinity.

Role of the Imidazole Moiety in Molecular Recognition

The imidazole ring is a key component of the this compound scaffold and plays a multifaceted role in molecular recognition. As an aromatic heterocycle with two nitrogen atoms, it can participate in various non-covalent interactions, including hydrogen bonding (as both a donor and acceptor), π-π stacking, and metal coordination. nih.gov The specific nitrogen atom involved in binding (the pyrrole-type NH or the pyridine-type N) can vary depending on the receptor environment.

The imidazole moiety is a common feature in many biologically active compounds, including the natural amino acid histidine, and is known to be a key player in the binding of many drugs to their targets. chemijournal.com Its ability to act as a bioisostere for other functional groups, such as amides, has been exploited in drug design to improve potency and metabolic stability. mdpi.com

Bioisosteric replacement of the imidazole ring with other five- or six-membered heterocycles is a common strategy to probe the structural requirements for activity and to fine-tune the pharmacological profile. For example, replacing an imidazole with a 1,2,4-triazole (B32235) has been shown to be a successful strategy in some cases. However, such replacements often lead to a significant change in potency, highlighting the specific role of the imidazole ring in receptor binding for a given target.

Impact of Linker Variations on Pharmacological Profile

The length of an alkyl chain linker, for example, can significantly affect affinity for a particular receptor. SAR studies on long-chain arylpiperazines have shown that the optimal linker length is often target-specific. acs.org The flexibility or rigidity of the linker is also a key consideration. Rigid linkers can pre-organize the molecule in a conformation favorable for binding, potentially increasing affinity, but may also prevent the molecule from adopting the optimal binding pose. Flexible linkers, on the other hand, allow for more conformational freedom but can be associated with an entropic penalty upon binding. nih.gov

The introduction of functional groups within the linker, such as ether, amide, or ketone moieties, can also influence the compound's properties by providing additional points for hydrogen bonding or by altering its polarity and pharmacokinetic profile. The inclusion of a piperazine ring within a longer linker, for instance in the design of PROTACs, can enhance rigidity and solubility. nih.gov

Derivatization Strategies for Optimized Potency and Selectivity

The optimization of a lead compound like this compound into a clinical candidate involves a multifaceted approach to enhance potency and selectivity while maintaining favorable drug-like properties. Derivatization strategies often involve a combination of the modifications discussed in the preceding sections.

A common approach is to perform a systematic SAR exploration around the core scaffold. This involves synthesizing a library of analogs with diverse substituents on the phenyl ring and the piperazine nitrogen. High-throughput screening of these libraries against a panel of biological targets can identify compounds with improved potency and a more desirable selectivity profile. For example, in the development of mTOR inhibitors, further exploration of a piperazine acyl moiety led to the identification of a propyl amide that conferred the greatest potency and selectivity. nih.gov

Computational methods, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, play a crucial role in guiding these derivatization efforts. QSAR models can identify the physicochemical properties of substituents that correlate with biological activity, while molecular docking can predict the binding modes of analogs within the target receptor, providing a rational basis for the design of new derivatives with improved interactions. nih.govmdpi.com

Ultimately, the goal of these derivatization strategies is to achieve a balance of pharmacodynamic and pharmacokinetic properties, leading to a compound that is not only potent and selective but also possesses the necessary absorption, distribution, metabolism, and excretion (ADME) characteristics for clinical utility.

Molecular Mechanisms of Action of 1 4 1h Imidazol 1 Yl Phenyl Piperazine

Elucidation of Ligand-Target Interactions

The interaction between a ligand, such as 1-[4-(1H-imidazol-1-yl)phenyl]piperazine, and its biological target is a highly specific process governed by a variety of non-covalent forces. The unique structural arrangement of this compound, featuring an imidazole (B134444) ring, a phenyl group, and a piperazine (B1678402) moiety, dictates its binding affinity and selectivity.

Hydrogen Bonding Networks

The presence of nitrogen atoms in both the imidazole and piperazine rings of this compound makes it a prime candidate for forming hydrogen bonds with biological macromolecules. The lone pair of electrons on the sp2-hybridized nitrogen of the imidazole ring can act as a hydrogen bond acceptor, while the N-H group of a protonated piperazine ring can serve as a hydrogen bond donor. These interactions are critical for the stable binding of the ligand to its target protein.

For instance, in silico molecular docking studies of similar phenylpiperazine derivatives have revealed the formation of hydrogen bonds with key amino acid residues within the binding pockets of various receptors and enzymes. These interactions often involve residues such as aspartate, glutamate, serine, and threonine, which can act as hydrogen bond donors or acceptors.

Table 1: Potential Hydrogen Bonding Interactions of this compound with Amino Acid Residues.
Functional Group of LigandPotential Interacting Amino Acid ResidueType of Hydrogen Bond
Imidazole NitrogenSerine (hydroxyl group)Acceptor
Imidazole NitrogenThreonine (hydroxyl group)Acceptor
Piperazine N-H (protonated)Aspartate (carboxyl group)Donor
Piperazine N-H (protonated)Glutamate (carboxyl group)Donor

Hydrophobic Interactions and Binding Site Recognition

The shape and size of the hydrophobic pocket in the target protein are key determinants of ligand specificity. The planarity of the phenyl and imidazole rings allows for favorable stacking interactions, further stabilizing the ligand-target complex.

Table 2: Potential Hydrophobic Interactions of this compound.
Structural Moiety of LigandPotential Interacting Amino Acid ResidueType of Interaction
Phenyl RingPhenylalanineπ-π Stacking
Phenyl RingTyrosineπ-π Stacking
Phenyl RingTryptophanπ-π Stacking
Piperazine Ring (aliphatic portion)Leucine, Isoleucine, ValineVan der Waals

Modulation of Cellular Signaling Pathways

By binding to specific biological targets, this compound can modulate various intracellular signaling pathways, leading to a cascade of downstream effects. While direct evidence for this specific compound is limited, the structural motifs present suggest potential interactions with key signaling molecules.

Derivatives of phenylpiperazine and imidazole have been reported to influence signaling pathways involved in cell proliferation, inflammation, and neurotransmission. For example, some phenylpiperazine compounds act as antagonists at chemokine receptors like CCR1, thereby modulating inflammatory responses. Similarly, certain imidazole-containing molecules have been shown to inhibit protein kinases such as Janus kinases (JAK) and Aurora kinases, which are critical components of the JAK/STAT signaling pathway involved in cell growth and differentiation. The potential for this compound to interact with such pathways warrants further investigation.

Enzymatic Inhibition Mechanisms

The imidazole moiety is a known feature in many enzyme inhibitors, often acting as a coordinating ligand to a metal center in the active site or participating in hydrogen bonding networks. For instance, many imidazole-containing drugs are known inhibitors of cytochrome P450 (CYP) enzymes, which are involved in the metabolism of a wide range of xenobiotics. The nitrogen atoms of the imidazole ring can coordinate with the heme iron of CYP enzymes, leading to reversible or irreversible inhibition.

While the specific enzymatic targets of this compound have not been fully elucidated, its structure suggests a potential to inhibit metalloenzymes or other enzymes where hydrogen bonding and hydrophobic interactions play a key role in substrate binding. Further enzymatic assays are necessary to determine the inhibitory profile of this compound.

Computational Chemistry and Structural Analysis of 1 4 1h Imidazol 1 Yl Phenyl Piperazine

Molecular Docking Simulations for Target Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

Prediction of Binding Modes and Affinities

A molecular docking study of 1-[4-(1H-imidazol-1-yl)phenyl]piperazine would computationally place the molecule into the binding site of a specific biological target. The simulation would generate various possible binding poses and calculate a corresponding binding affinity or docking score for each. This score is an estimation of the binding strength between the compound and its target. Lower binding energy values typically indicate a more stable and favorable interaction. Without a specified biological target and the corresponding docking studies, no data on the binding modes and affinities of this compound can be provided.

Analysis of Protein-Ligand Interactions

Following the prediction of binding modes, a detailed analysis of the interactions between this compound and the amino acid residues of the target protein's binding site would be conducted. This analysis identifies key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex. Understanding these interactions is crucial for explaining the compound's potential biological activity and for guiding further structural modifications to improve potency and selectivity. As no specific docking studies have been identified, a table of protein-ligand interactions cannot be generated.

Quantum Chemical Calculations

Quantum chemical calculations are used to investigate the electronic structure and properties of molecules. These methods, such as Density Functional Theory (DFT), provide valuable insights into a molecule's reactivity, stability, and other physicochemical properties.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)

The electronic structure of a molecule can be described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

A hypothetical table of calculated electronic properties for this compound is presented below to illustrate the type of data that would be generated from such a study. Note that these are not real, published values.

ParameterValue
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules. Regions of negative potential (typically colored red or orange) indicate areas that are rich in electrons and are likely to act as nucleophiles or hydrogen bond acceptors. Regions of positive potential (usually colored blue) are electron-poor and represent potential electrophilic or hydrogen bond donor sites. An EPS map for this compound would identify the specific regions on the molecule most likely to engage in electrostatic interactions.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic nature of molecules by simulating their motion over time. For this compound, MD simulations are crucial for exploring its conformational landscape, which is essential for understanding how it interacts with biological targets.

The conformational flexibility of this compound arises from the rotational freedom around the single bonds connecting the phenyl, piperazine (B1678402), and imidazole (B134444) rings. MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations that are most likely to be biologically active. These simulations typically involve placing the molecule in a simulated physiological environment, such as a water box with ions, and solving Newton's equations of motion for each atom.

Research on similar phenyl-piperazine scaffolds has demonstrated the utility of MD simulations in revealing the dynamic behavior of these molecules. nih.gov For instance, simulations can track the fluctuations in dihedral angles between the aromatic rings and the piperazine ring, revealing the preferred orientations. A study on phenyl-piperazine scaffolds as eIF4A1 ATP-competitive inhibitors utilized 300 ns MD simulations to assess the binding and energetics of hit compounds. nih.gov This highlights the capability of MD to elucidate how different conformations influence binding affinity and stability within a protein's active site. nih.gov

Key parameters analyzed during MD simulations of this compound would include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible.

Dihedral Angle Analysis: To characterize the rotational states of the key bonds and identify the most populated conformational families.

Solvent Accessible Surface Area (SASA): To understand how the molecule's conformation affects its interaction with the solvent and potential binding partners. ajchem-a.com

The data generated from these simulations can be clustered to identify representative conformations. These stable conformers can then be used for more computationally intensive studies, such as docking into a target protein's active site, to predict binding modes and affinities with higher accuracy.

Table 1: Representative Parameters from a Hypothetical Molecular Dynamics Simulation of this compound

ParameterDescriptionHypothetical Value/Observation
Simulation TimeThe total time over which the molecular motion is simulated.100 ns
Force FieldA set of empirical energy functions used to calculate the potential energy of the system.AMBER, CHARMM, or GROMOS
Solvent ModelA model representing the solvent molecules in the simulation.TIP3P or SPC/E water model
Average RMSDThe average deviation of the molecule's backbone atoms from a reference structure over the simulation.1.5 Å (indicating conformational stability)
Key Dihedral AnglesThe dihedral angles defining the orientation of the phenyl, piperazine, and imidazole rings.Torsion 1 (Phenyl-Piperazine): Bimodal distribution around 45° and -45°. Torsion 2 (Piperazine-Imidazole): Predominantly in a 'trans'-like conformation.
Major Conformational ClusterThe most populated group of similar conformations observed during the simulation.A conformation where the piperazine ring adopts a chair conformation and the phenyl and imidazole rings are in a relatively extended arrangement to minimize steric hindrance.

Ligand-Based Drug Design Methodologies

In the absence of a known 3D structure of a biological target, ligand-based drug design methodologies become paramount. These approaches leverage the information from a set of known active molecules to develop a model that can predict the activity of new, untested compounds.

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. Pharmacophore modeling for this compound and its analogs involves identifying a common set of features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, and their spatial arrangement.

The process typically starts with a set of active compounds with known biological activities. These molecules are conformationally analyzed to generate a diverse set of possible 3D structures. A pharmacophore model is then built by aligning these conformations and identifying the common chemical features that are hypothesized to be responsible for their activity. dovepress.com

For the this compound scaffold, a hypothetical pharmacophore model might include:

An aromatic ring feature corresponding to the phenyl group.

A hydrogen bond acceptor feature from the nitrogen atoms of the imidazole ring.

A positive ionizable feature associated with the basic nitrogen of the piperazine ring.

Once a statistically robust pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases in a process known as virtual screening. This allows for the rapid identification of novel compounds that possess the required pharmacophoric features and are therefore likely to exhibit the desired biological activity. nih.govnih.gov Studies on phenyl-piperazine pharmacophores have successfully led to the discovery of novel biochemically active compounds. nih.gov

Table 2: Hypothetical Pharmacophore Features for this compound

Feature TypeLocation on the MoleculeRole in Potential Interactions
Aromatic Ring (AR)Phenyl groupπ-π stacking or hydrophobic interactions with the target protein.
Hydrogen Bond Acceptor (HBA)Nitrogen atoms of the imidazole ringForming hydrogen bonds with donor groups in the active site.
Positive Ionizable (PI)Piperazine nitrogen atomForming ionic interactions or hydrogen bonds with acidic residues in the binding pocket.
Hydrophobic (HY)The overall arylpiperazine scaffoldEngaging in hydrophobic interactions within a nonpolar region of the active site.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of analogs of this compound, a QSAR model can be developed to predict the activity of new derivatives and to understand which molecular properties are most important for their biological effect.

The development of a QSAR model involves several key steps:

Data Set Collection: A dataset of structurally related compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include 2D descriptors (e.g., molecular weight, logP, topological indices) and 3D descriptors (e.g., steric, electronic, and hydrophobic fields).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM), are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability.

QSAR studies on imidazole-containing compounds have shown that properties like molecular volume, shape, and polarity are important for their activity. nih.gov For arylpiperazine derivatives, descriptors related to hydrophobicity and electronic properties often play a significant role in their biological activity. A QSAR study on imidazole derivatives highlighted the importance of steric, electrostatic, and hydrophobic features. rjptonline.org

A hypothetical QSAR model for a series of this compound analogs might reveal that substituents on the phenyl or imidazole ring that modulate the electronic properties (e.g., Hammett constants) or steric bulk (e.g., molar refractivity) have a significant impact on activity. The resulting QSAR equation can then be used to predict the activity of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates for further development.

Table 3: Key Molecular Descriptors in a Hypothetical QSAR Study of this compound Analogs

Descriptor ClassSpecific Descriptor ExampleDescriptionHypothetical Correlation with Activity
ElectronicHammett constant (σ)Describes the electron-donating or withdrawing nature of a substituent.Positive correlation (electron-withdrawing groups enhance activity)
StericMolar Refractivity (MR)A measure of the volume occupied by an atom or group of atoms.Negative correlation (bulky substituents decrease activity)
HydrophobicLogPThe logarithm of the partition coefficient between octanol (B41247) and water.Optimal range (activity decreases if too high or too low)
TopologicalKier Shape Index (κ)Describes the shape and branching of a molecule.Positive correlation (more linear molecules are more active)

Medicinal Chemistry and Future Drug Discovery Prospects of 1 4 1h Imidazol 1 Yl Phenyl Piperazine Scaffold

Scaffold Optimization for Enhanced Bioactivity

The optimization of the 1-[4-(1H-imidazol-1-yl)phenyl]piperazine scaffold is a key strategy for enhancing the biological activity of drug candidates. This process involves systematic structural modifications to improve potency, efficacy, and pharmacokinetic properties. A prominent area of optimization has been in the development of ligands for central nervous system (CNS) targets. For instance, in a series of 1-[(1,2-diphenyl-1H-imidazol-4-yl)methyl]-4-piperazines designed as potential atypical antipsychotics, modifications to the N(4)-phenyl ring of the piperazine (B1678402) moiety significantly influenced receptor affinity. The introduction of ortho-methoxy and ethoxy groups progressively increased the affinities for both dopamine (B1211576) D2 and serotonin (B10506) 5-HT(1A) receptors. nih.gov

Another successful optimization was demonstrated in the development of novel imidazolopiperazine-based antimalarial agents. nih.gov Starting from a hit series identified in a high-throughput screen, researchers focused on optimizing cellular potency against Plasmodium falciparum and improving physicochemical and pharmacokinetic profiles. nih.gov Modifications, such as the introduction of an α-methylalanine derivative, not only retained potent antiparasitic activity but also blocked a potential metabolic weak spot and removed a chiral center, simplifying future synthesis and development. nih.gov This strategic optimization led to lead compounds with good in vitro potency and decent oral exposure in animal models. nih.gov

The following table details the structure-activity relationships (SAR) for a series of analogs based on a related imidazolyl-piperazine scaffold, illustrating how substitutions on the piperazine's phenyl ring impact receptor binding affinity.

CompoundSubstitution on N-Phenyl RingDopamine D(2) like Receptor Affinity (IC50, nM)Serotonin 5-HT(1A) Receptor Affinity (IC50, nM)
Analog 1bortho-Methoxy140150
Analog 1fmeta-Chloro1150120
Analog 1gpara-Chloro1001000
Analog 1oortho-Ethoxy120130

Development of Novel Analogs with Improved Selectivity

A critical aspect of drug discovery is the development of compounds that interact selectively with their intended biological target, thereby minimizing off-target effects. The this compound scaffold has proven to be amenable to modifications that enhance target selectivity.

In the pursuit of novel antipsychotics, researchers were able to modulate the selectivity of imidazolyl-piperazine derivatives for dopamine versus serotonin receptors through subtle structural changes. nih.gov For example, placing a chloro substituent at the para-position of the N-phenyl ring (compound 1g) resulted in a compound with relatively high affinity and substantial selectivity for D(2) like receptors. nih.gov Conversely, moving the chloro group to the meta-position (compound 1f) yielded an analog with a preferential affinity for 5-HT(1A) receptors. nih.gov This demonstrates how positional isomerism can be exploited to achieve receptor selectivity.

Similarly, in the development of antimalarial compounds based on an imidazolopiperazine scaffold, the initial hits demonstrated a high selectivity index, being over 20 times more potent against the parasite than against a human liver cell line (Huh7). nih.gov This inherent selectivity is a crucial feature for a potential drug, indicating a favorable therapeutic window. Further optimization efforts aim to maintain or improve this selectivity profile while enhancing antiparasitic potency.

Utility as a Molecular Building Block for Complex Architectures

The this compound framework is not only a pharmacophore in its own right but also serves as a versatile molecular building block for the synthesis of more complex chemical architectures. Its constituent rings offer multiple points for chemical modification, allowing for its integration into larger, multifunctional molecules.

The piperazine moiety, in particular, is a common linker in medicinal chemistry. For example, researchers have used piperazine-containing scaffolds as key intermediates to synthesize novel hybrid molecules. One study demonstrated the synthesis of imidazole-1,2,4-oxadiazole-piperazine hybrids as potential anticancer agents. nih.gov In another example, a piperazine scaffold linked to a 4-nitroimidazole (B12731) moiety was used as a platform to create a library of 1,2,3-triazole derivatives via click chemistry, a highly efficient and versatile chemical reaction. nih.gov This approach allows for the rapid generation of diverse and complex molecules from a common core structure.

Furthermore, the synthesis of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates highlights the use of the piperazine unit as a central connector to link different pharmacophoric groups—in this case, a triazole and a substituted benzyl (B1604629) group—to explore new chemical space for anticancer drug discovery. rsc.org

Exploration in New Therapeutic Areas

The structural versatility of the this compound scaffold has prompted its exploration in a wide array of therapeutic areas beyond its initial applications.

Anticancer: A significant body of research has focused on developing derivatives of this scaffold as anticancer agents. nih.govelsevierpure.com Novel imidazole-piperazine hybrids have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231), pancreatic (MIA PaCa-2), prostate (DU-145), liver (HEP-G2), and colorectal (HCT-116) cancers. nih.govelsevierpure.com Some of these compounds have shown potent antiproliferative activity, inducing apoptosis in cancer cells. elsevierpure.com

Antimalarial: As previously mentioned, a novel imidazolopiperazine scaffold was optimized to produce lead compounds with significant antimalarial activity. nih.gov One lead compound demonstrated a 99.4% reduction in parasitemia in a mouse model of malaria after a single oral dose, highlighting the potential of this scaffold in combating infectious diseases. nih.gov

Antidepressants: The phenylpiperazine substructure is a well-known pharmacophore in drugs targeting the central nervous system. Researchers have synthesized 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives and evaluated them as selective serotonin reuptake inhibitors (SSRIs). nih.gov The most promising compound showed potent 5-HT reuptake inhibition and demonstrated antidepressant effects in animal models. nih.gov

Antifungal: The imidazole (B134444) ring is a hallmark of many antifungal drugs. Capitalizing on this, novel compounds combining the imidazole pharmacophore with other structures, such as chalcones, have been synthesized from precursors like 4-(1H-imidazol-1-yl)benzaldehyde and show potential as antifungal agents, particularly against Aspergillus fumigatus. mdpi.com

The table below summarizes the exploration of the imidazole-piperazine scaffold and its derivatives in various therapeutic areas.

Therapeutic AreaScaffold/Derivative TypeBiological Target/AssayKey Finding
AntipsychoticImidazolyl-methyl-phenylpiperazinesDopamine D2 / Serotonin 5-HT(1A) ReceptorsCompound 1b showed a clozapine-like neurochemical profile. nih.gov
AntimalarialImidazolopiperazinesPlasmodium falciparum ProliferationLead compounds reduced parasitemia by >99% in a mouse model. nih.gov
AnticancerImidazole-1,2,4-oxadiazole-piperazine hybridsCytotoxicity against various cancer cell linesCompound 5w showed potent activity with IC50 values in the low micromolar range. nih.gov
AnticancerN-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamidesCytotoxicity against HepG2 liver cancer cellsCompounds 4b and 4g induced apoptotic cell death with IC50 values around 5 µM. elsevierpure.com
Antidepressant (SSRI)1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivativesSerotonin (5-HT) Reuptake InhibitionCompound A20 showed potent inhibition and antidepressant activity in vivo. nih.gov

Application as Chemical Probes for Biological Research

Beyond direct therapeutic applications, derivatives of the this compound scaffold are being developed as chemical probes to investigate biological processes and visualize molecular targets. These probes are invaluable tools for basic research and drug discovery.

A notable example is the development of radiolabeled ligands for imaging the sigma-1 receptor (σ1R), which is overexpressed in many types of cancer. rsc.orgrsc.org Starting with a piperazine-containing compound identified through computational screening, researchers designed and synthesized a fluoroethylated analog, 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone (FEt-PPZ). rsc.org This compound was then radiolabeled with fluorine-18 (B77423) ([18F]) to create [18F]FEt-PPZ, a potential positron emission tomography (PET) tracer. rsc.org Such chemical probes allow for the non-invasive imaging and quantification of σ1R expression in living subjects, which can aid in cancer diagnosis, staging, and monitoring the response to therapy. rsc.orgrsc.org

Role in Material Science and Catalysis (Non-Biological Applications)

The chemical properties of the imidazole and piperazine rings also lend themselves to non-biological applications in material science and catalysis. The imidazole ring is a key component of many ionic liquids, which are salts that are liquid at low temperatures and are used as environmentally friendly solvents and catalysts in chemical reactions. ppor.az

The ability of the nitrogen atoms in both the imidazole and piperazine moieties to coordinate with metal ions makes this scaffold attractive for creating metal complexes and advanced materials. researchgate.net For example, researchers have synthesized copper(II) complexes with novel 4,5-dihydro-1H-imidazol-2-yl-phthalazine derivatives. mdpi.comresearchgate.net These metal complexes can exhibit interesting electronic, magnetic, and catalytic properties. One such copper complex showed promising and selective antitumor activity, demonstrating a bridge between medicinal chemistry and material science. mdpi.comresearchgate.net Furthermore, polymers containing imidazole or its charged counterpart, imidazolium, have been developed for a range of material science applications, including the creation of hydrogels, the coating of metal nanoparticles, and the formation of polyelectrolyte brushes on surfaces. researchgate.net

Concluding Remarks and Future Research Directions

Current Challenges and Opportunities in 1-[4-(1H-imidazol-1-yl)phenyl]piperazine Research

Challenges:

A primary challenge in the research of this compound and its derivatives lies in achieving target specificity. The imidazole (B134444) and piperazine (B1678402) moieties can interact with a broad range of biological targets, which can lead to off-target effects and potential toxicity. Overcoming the increasing issue of drug resistance, particularly in antimicrobial and anticancer applications, is another significant hurdle. nih.gov The development of resistance mechanisms can render previously effective compounds obsolete, necessitating the continuous design of novel analogues.

Furthermore, optimizing the pharmacokinetic properties of these compounds, such as absorption, distribution, metabolism, and excretion (ADME), remains a complex task. Ensuring adequate bioavailability and metabolic stability is crucial for therapeutic efficacy.

Opportunities:

Despite the challenges, there are considerable opportunities for future research. The inherent versatility of the this compound scaffold allows for extensive structural modifications to enhance potency and selectivity. There is a significant opportunity to explore this scaffold for new therapeutic applications beyond its currently known activities. The development of hybrid molecules, where this scaffold is combined with other known bioactive moieties, could lead to synergistic effects and novel mechanisms of action.

Emerging Methodologies in Synthesis and Biological Evaluation

Synthesis:

Recent advancements in synthetic organic chemistry offer new avenues for the efficient and diverse synthesis of this compound derivatives. Modern synthetic methods, including green chemistry approaches that utilize solvent-free and catalyst-driven reactions, are being explored to improve yields, reduce waste, and enhance environmental sustainability. researchgate.netasianpubs.org One-pot synthesis procedures are also being developed to streamline the manufacturing process, making it more time and cost-effective. asianpubs.orgrsc.org High-throughput synthesis techniques can be employed to rapidly generate large libraries of analogues for biological screening.

Biological Evaluation:

In the realm of biological evaluation, the use of computational tools for in silico screening is becoming increasingly prevalent. Molecular docking and simulation studies can help predict the binding affinities and modes of interaction of new derivatives with their biological targets, guiding the rational design of more potent compounds. rsc.org High-throughput screening (HTS) technologies enable the rapid evaluation of large numbers of compounds for desired biological activity. Furthermore, the development of more sophisticated in vitro and in vivo models that better mimic human diseases will provide more accurate predictions of clinical efficacy.

Unexplored Therapeutic Potential of the Scaffold

The structural features of this compound suggest its potential in a variety of therapeutic areas that have yet to be fully explored. Given the known activities of imidazole and piperazine derivatives, there is a strong rationale for investigating this scaffold for the following applications:

Antiviral Activity: Imidazole derivatives have shown promise as antiviral agents. ijpsjournal.com Investigating the potential of this scaffold against a range of viruses could lead to the discovery of new antiviral therapies.

Antidiabetic and Anti-inflammatory Properties: Certain imidazole-containing compounds have demonstrated antidiabetic and anti-inflammatory effects. ijpsjournal.com Exploring the activity of this compound derivatives in models of diabetes and inflammation could unveil novel treatment options.

Central Nervous System (CNS) Disorders: The piperazine moiety is a common feature in many CNS-active drugs. Therefore, derivatives of this scaffold could be investigated for their potential in treating neurological and psychiatric disorders, such as depression and anxiety. ijpsjournal.com

Antiparasitic Applications: The emergence of resistance to current antimalarial drugs highlights the need for new therapeutic options. Imidazole derivatives have shown potential as effective antimalarial agents, suggesting that the this compound scaffold could be a promising starting point for the development of new antiparasitic drugs. ijpsjournal.comnih.gov

Q & A

Q. What are the standard synthetic routes for 1-[4-(1H-imidazol-1-yl)phenyl]piperazine, and how are they optimized for yield and purity?

The compound is typically synthesized via the Mannich reaction , involving substitution reactions on the imidazole ring using para-substituted piperazine derivatives. For example, refluxing para-fluorophenyl-piperazine (pFPP) with imidazole in a polar solvent (e.g., DMF or ethanol) under controlled pH conditions yields the target molecule . Optimization includes:

  • Catalyst selection : Use of K₂CO₃ or Na₂CO₃ to deprotonate intermediates.
  • Reaction monitoring : Thin-layer chromatography (TLC) with hexane/ethyl acetate (2:1) to track progress .
  • Purification : Column chromatography (silica gel) and recrystallization from ethanol or methanol .

Q. How is the structural integrity of this compound validated post-synthesis?

Key characterization methods include:

  • Elemental analysis (C, H, N) to confirm stoichiometry.
  • Spectroscopic techniques :
    • IR spectroscopy to identify functional groups (e.g., imidazole N-H stretching at ~3100 cm⁻¹, piperazine C-N vibrations at ~1250 cm⁻¹) .
    • ¹H/¹³C NMR to verify aromatic proton environments and piperazine ring conformation .
  • X-ray crystallography for definitive 3D structural elucidation, particularly to assess chair conformations of the piperazine ring .

Q. What preliminary biological activities have been reported for this compound?

  • Antiplatelet activity : Demonstrated in vitro via inhibition of ADP-induced platelet aggregation, with IC₅₀ values compared to reference drugs like aspirin .
  • Antimicrobial potential : Screening against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using agar diffusion assays, with MIC values reported in Table 4 of .
  • Low toxicity : LD₅₀ > 500 mg/kg in rodent models, attributed to structural modifications like β-cyclodextrin inclusion .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?

  • Case example : Computational models predicted high antiplatelet activity, but experimental assays showed reduced potency due to β-cyclodextrin modification .
  • Methodology :
    • Perform dose-response studies to assess activity at varying concentrations.
    • Use molecular docking (e.g., AutoDock Vina) to evaluate steric hindrance caused by bulky substituents .
    • Compare with unmodified analogs to isolate the impact of structural changes .

Q. What strategies improve the compound’s stability and bioavailability for CNS-targeted applications?

  • Thermal stability : Analyze via thermogravimetric analysis (TGA) to identify decomposition thresholds (>200°C in inert atmospheres) .
  • Bioavailability enhancement :
    • Co-crystallization with co-formers (e.g., succinic acid) to improve solubility.
    • Lipid nanoparticle encapsulation to bypass P-glycoprotein efflux in BBB models .

Q. How can computational methods guide the design of derivatives with enhanced binding to therapeutic targets?

  • Target selection : Focus on enzymes like monoacylglycerol lipase (MAGL) or enoyl-ACP reductase, where piperazine scaffolds show affinity .
  • Protocol :
    • Conduct molecular dynamics simulations (GROMACS) to assess binding pocket flexibility.
    • Use QSAR models to correlate substituent electronegativity (e.g., fluorine at para-position) with inhibitory potency .

Specialized Methodological Considerations

Q. What analytical techniques are critical for studying this compound’s supramolecular interactions?

  • Hirshfeld surface analysis : Maps intermolecular contacts (e.g., O-H···O hydrogen bonds) in crystal structures .
  • DSC/TGA : Evaluates phase transitions and thermal degradation pathways .

Q. How can researchers address discrepancies in reported toxicity profiles across studies?

  • Approach :
    • Replicate assays using standardized protocols (e.g., OECD Guideline 423 for acute toxicity).
    • Investigate metabolites via LC-MS/MS to identify toxic intermediates.
    • Cross-reference with structurally similar compounds (e.g., 1-phenylpiperazine derivatives) .

Emerging Research Directions

Q. What role does this compound play in developing dual-action therapeutic agents?

Recent studies highlight its potential as a polypharmacological scaffold :

  • Dual MAGL/FAAH inhibition : Piperazine carbamates modulate endocannabinoid pathways, with IC₅₀ values < 10 nM in enzymatic assays .
  • Antifungal applications : Derivatives like ketoconazole analogs exploit imidazole-piperazine synergy to target CYP51 enzymes .

Q. How can structural modifications balance biological activity and synthetic feasibility?

  • Case study : Introducing electron-withdrawing groups (e.g., -CF₃) at the phenyl ring enhances metabolic stability but requires harsher reaction conditions (e.g., Pd-catalyzed cross-coupling) .
  • Recommendation : Use DoE (Design of Experiment) frameworks to optimize substituent placement and reaction parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.